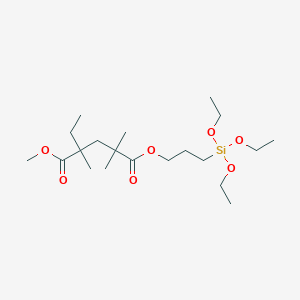
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is a complex organic compound that features both ester and silane functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate typically involves a multi-step process. One common route includes the esterification of 2-ethyl-2,4,4-trimethylpentanedioic acid with methanol to form the corresponding methyl ester. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.
Condensation: Often catalyzed by acids or bases and may require heating.
Ester Hydrolysis: Can be carried out using acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Ester Hydrolysis: 2-ethyl-2,4,4-trimethylpentanedioic acid and methanol.
科学的研究の応用
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials.
Nanotechnology: Employed in the functionalization of nanoparticles to enhance their stability and reactivity.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex molecules.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
作用機序
The mechanism of action of 1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate primarily involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of materials. The ester functionality allows for further chemical modifications, making it a versatile compound in various applications.
類似化合物との比較
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ester functionality.
1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: Contains a silane group but has different functional groups.
Uniqueness
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is unique due to its combination of ester and silane functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in the synthesis of hybrid materials and in applications requiring both organic and inorganic characteristics.
特性
分子式 |
C20H40O7Si |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C20H40O7Si/c1-9-20(7,18(22)23-8)16-19(5,6)17(21)24-14-13-15-28(25-10-2,26-11-3)27-12-4/h9-16H2,1-8H3 |
InChIキー |
SYZWEMCMUVVYFU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC(C)(C)C(=O)OCCC[Si](OCC)(OCC)OCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


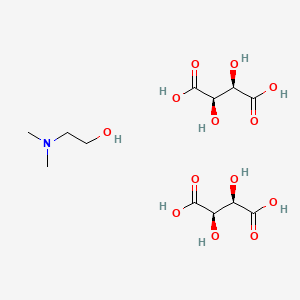

![2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14120846.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)
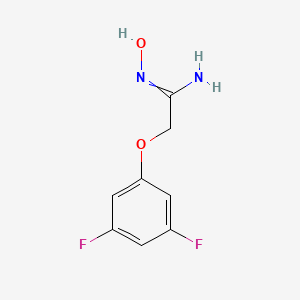
![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
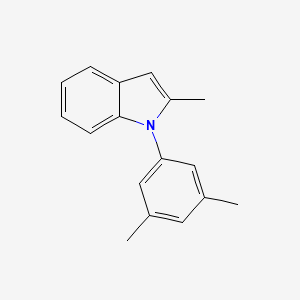
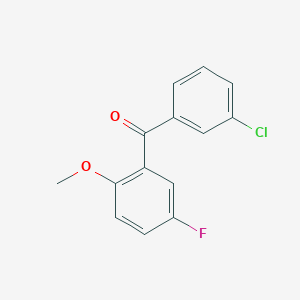
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120874.png)
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)
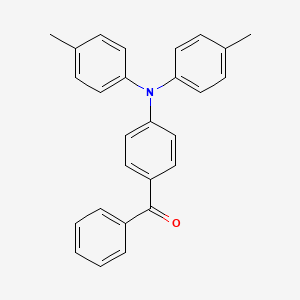
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14120905.png)
